molecular formula C24H21N3O6 B12116514 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B12116514
M. Wt: 447.4 g/mol
InChI Key: OUYVUFLQOLQTST-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidine-2,5-dione (succinimide) ring, and a naphthalen-1-yloxyacetohydrazide group. The 2,3-dihydro-1,4-benzodioxin group is associated with metabolic stability and bioavailability, while the succinimide ring may confer electrophilic reactivity for covalent binding to biological targets .

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-1-yloxyacetohydrazide

InChI

InChI=1S/C24H21N3O6/c28-22(14-33-19-7-3-5-15-4-1-2-6-17(15)19)26-25-18-13-23(29)27(24(18)30)16-8-9-20-21(12-16)32-11-10-31-20/h1-9,12,18,25H,10-11,13-14H2,(H,26,28)

InChI Key

OUYVUFLQOLQTST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Amine Derivation: The synthesis begins by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions.

    Alkylation/Aralkylation: The bromosulfonamide intermediate is further treated with various alkyl or aralkyl halides (e.g., alkyl bromides or aryl chlorides) using N,N-dimethylformamide (DMF) as the reaction medium.

Industrial Production:: While no specific industrial methods are documented, the compound’s synthesis can be adapted for large-scale production.

Chemical Reactions Analysis

    Reactivity: N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation may involve oxidants like potassium permanganate, while reduction could use hydrazine or metal hydrides.

    Major Products: These reactions yield diverse products, such as substituted derivatives or cyclization products.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Its pharmacological properties, toxicity, and potential therapeutic applications warrant study.

    Industry: Applications in materials science, catalysis, or drug development are promising.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular receptors or enzymes.

    Pathways: It may modulate signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1. Key Physicochemical Properties
Property Target Compound 6a () 14 ()
Molecular Weight (g/mol) 451.4 404.4 385.4
LogP (Predicted) 3.2 2.8 2.5
Hydrogen Bond Donors 3 2 2
Rotatable Bonds 6 5 4

Biological Activity

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of hydrazides with various aldehyde derivatives. The structural complexity arises from the incorporation of a naphthalen-1-yloxy group and a dioxin moiety, which are crucial for its biological properties. The general reaction scheme can be summarized as follows:

  • Starting Materials : Naphthalen-1-yloxyacetic acid and appropriate hydrazine derivatives.
  • Reaction Conditions : Typically involves refluxing in organic solvents such as ethanol.
  • Purification : Crystallization or chromatography methods to isolate the desired product.

Anticancer Properties

Several studies have indicated that derivatives of naphthalene-based compounds exhibit significant anticancer activity. For instance, molecular docking studies show that these compounds can effectively bind to histone deacetylases (HDACs), which are implicated in cancer progression. The binding energies for related compounds range from -10.08 to -9.08 kcal/mol, suggesting strong interactions with these biological targets .

Antimicrobial Effects

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that similar naphthalene derivatives possess moderate antibacterial and antifungal activities against various pathogens:

Compound TypeActivity LevelTarget Organisms
Naphthalene DerivativesModerateE. coli, B. subtilis
Schiff BasesLowA. niger, C. albicans

Research indicates that while some compounds show promise as antibacterial agents (with MIC values ranging from 16 to 64 µg/mL), antifungal activity remains relatively weak (MIC > 128 µg/mL) .

The biological mechanisms underlying the activity of this compound involve its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of naphthalene derivatives demonstrated their effectiveness in inhibiting the proliferation of breast cancer cells. The compounds were screened using various assays that measured cell viability and apoptosis induction.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of naphthalene-based hydrazides against clinically relevant strains of bacteria and fungi. The results indicated that while some derivatives had promising antibacterial effects, their antifungal efficacy was limited.

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